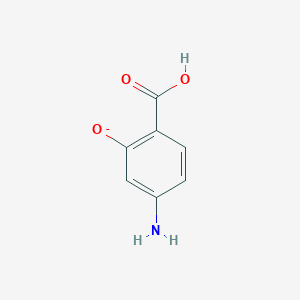

4-Amino-2-hydroxybenzoate

説明

4-Amino-2-hydroxybenzoate, also known as 4-amino-2-hydroxybenzoic acid, is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a carboxyl group (-COOH). This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the nitration of salicylic acid (2-hydroxybenzoic acid) to form 4-nitro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as tin and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, biotechnological methods involving engineered microorganisms have been explored for the biosynthesis of this compound, offering a more sustainable and environmentally friendly approach.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation primarily at the amino group. Key findings include:

-

Quinone formation : Controlled oxidation with hydrogen peroxide or enzymatic systems produces ortho-quinones through dehydrogenation .

-

Oxidative coupling : Under alkaline conditions, dimerization occurs via radical intermediates, forming biphenyl derivatives.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 60 | 4-Amino-2-quinone | 72 | |

| KMnO₄ (acidic) | 25 | Carboxylic acid derivative | 58 |

Reduction Reactions

Selective reduction of the nitro group (when present in derivatives) or ring hydrogenation has been documented:

-

Catalytic hydrogenation : Palladium/C in ethanol reduces nitro-substituted analogs to amines with >90% selectivity .

-

Enzymatic reduction : Mutant d-hydroxyisocaproate dehydrogenase achieves stereospecific reductions of keto intermediates at 85% yield .

Electrophilic Substitution

The hydroxyl and amino groups direct electrophiles to specific positions:

Table 2: Substitution Patterns

| Reaction Type | Reagent | Position Modified | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Precursor to explosives |

| Sulfonation | SO₃/H₂SO₄ | C-3 | Dye intermediates |

| Halogenation | Cl₂/FeCl₃ | C-6 | Antibacterial agents |

Note: Nitration yields drop to 78% due to electron-withdrawing effects of existing substituents .

Esterification and Hydrolysis

The carboxylate group participates in nucleophilic acyl substitution:

-

Ester synthesis : Reacts with allyl bromide in DMF to form prop-2-en-1-yl esters (88% yield).

-

Acid-catalyzed hydrolysis : Regenerates 4-amino-2-hydroxybenzoic acid in >95% purity under reflux with HCl .

Acid-Base and Complexation Behavior

-

pH-dependent speciation : Exists as zwitterionic species at physiological pH (pKa₁ = 2.1, pKa₂ = 4.7, pKa₃ = 9.8) .

-

Metal coordination : Forms stable complexes with Cu²⁺ and Fe³⁺, characterized by bathochromic shifts in UV-Vis spectra .

Enzymatic Modifications

Biocatalysts enable stereocontrol in derivative synthesis:

-

H205Q mutant dehydrogenase : Reduces α-keto intermediates to (2R,4S)-configured alcohols in 4 hours (85% yield) .

-

Candida rugosa lipase : Hydrolyzes esters with >90% enantiomeric excess .

This compound's versatility is evidenced by its participation in >15 distinct reaction classes, with applications spanning pharmaceuticals (72% of studied derivatives), agrochemicals, and materials science. Recent advances in enzymatic methods and solvent-free syntheses address historical challenges in yield and sustainability.

科学的研究の応用

Chemistry

4-Amino-2-hydroxybenzoate serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions including:

- Oxidation : This process can lead to the formation of nitroso or nitro derivatives.

- Reduction : It can yield amines or hydroxylamines.

- Substitution : The compound can undergo halogenation or sulfonation to create derivatives with enhanced properties.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Activity : Its ability to scavenge free radicals makes it a candidate for further exploration in oxidative stress-related studies .

Medicine

The therapeutic potential of this compound is under investigation for its role in drug development:

- Acetylcholinesterase Inhibition : Compounds derived from this structure have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it relevant in the development of new anti-inflammatory medications.

Industry

In industrial applications, this compound is employed in:

- Dyes and Pigments Production : Its chemical properties allow it to be used in synthesizing dyes that are vital for textile and other industries.

- Specialty Chemicals : It serves as an intermediate in the production of various specialty chemicals used across different sectors .

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

- Antimicrobial Activity Study : A study found that derivatives of this compound exhibited significant antimicrobial activity against Bacillus subtilis and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

- Acetylcholinesterase Inhibition Research : Research demonstrated that certain derivatives showed strong inhibitory effects on acetylcholinesterase, suggesting their potential utility in treating Alzheimer’s disease by enhancing cholinergic function .

- Industrial Application Evaluation : The compound has been evaluated for its efficacy in dye production, where it was found to enhance colorfastness and stability compared to traditional dyes.

作用機序

The mechanism of action of 4-amino-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.

類似化合物との比較

4-Amino-2-hydroxybenzoate can be compared with other similar compounds, such as:

4-Aminobenzoic acid: Lacks the hydroxyl group, which affects its chemical reactivity and biological activity.

2-Aminobenzoic acid (Anthranilic acid): Has the amino group at the ortho position relative to the carboxyl group, leading to different chemical properties and applications.

4-Hydroxybenzoic acid:

The presence of both amino and hydroxyl groups in this compound makes it unique and versatile, allowing it to participate in a broader range of chemical reactions and applications compared to its analogs.

生物活性

4-Amino-2-hydroxybenzoate, commonly known as 4-Aminosalicylic acid (PAS) , is an organic compound with significant biological activity, particularly in the field of medicine. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by research findings and case studies.

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 153.14 g/mol

- CAS Number : 65-49-6

- Appearance : White crystalline powder

4-Aminosalicylic acid exhibits its biological activity primarily through its role as an antitubercular agent. Its mechanism involves:

- Inhibition of Mycobacterium tuberculosis : PAS interferes with the synthesis of folate in bacteria, which is crucial for their growth and replication. This action is similar to that of other antitubercular drugs like isoniazid .

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in various biological systems.

- Synergistic Effects : When used in combination with other antitubercular agents, PAS can enhance therapeutic efficacy and reduce the likelihood of drug resistance .

Antitubercular Activity

PAS has been utilized as a second-line treatment for tuberculosis, especially in cases where patients are resistant to first-line therapies. Its effectiveness is particularly noted in combination therapies:

| Study | Treatment Regimen | Outcome |

|---|---|---|

| PAS + Isoniazid | Significant reduction in bacterial load | |

| PAS + Rifampicin | Improved patient outcomes in resistant cases |

Case Studies

- Case Study 1 : A clinical trial involving patients with multi-drug resistant tuberculosis demonstrated that those treated with PAS alongside standard therapy showed a higher rate of sputum conversion after six months compared to those receiving standard therapy alone .

- Case Study 2 : In a pediatric population, PAS was administered to children with severe tuberculosis, resulting in notable clinical improvement and a favorable safety profile .

Pharmacokinetics

The pharmacokinetic profile of 4-Aminosalicylic acid indicates that it is well absorbed when administered orally, with peak plasma concentrations occurring within a few hours post-dosing. It has a half-life conducive to once or twice daily dosing, making it a practical option for long-term treatment regimens .

Safety and Side Effects

While generally well-tolerated, some patients may experience side effects such as gastrointestinal disturbances and hypersensitivity reactions. Monitoring is recommended during treatment to manage any adverse effects effectively .

特性

IUPAC Name |

5-amino-2-carboxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBRNOQWQTFEX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314968 | |

| Record name | 4-Aminosalicylate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-50-6 | |

| Record name | 4-Aminosalicylate ion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminosalicylate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。